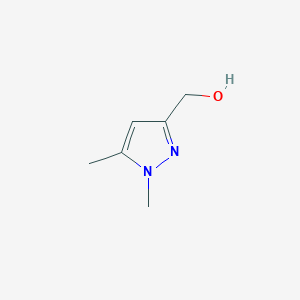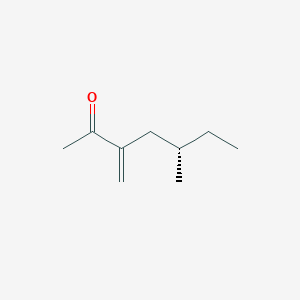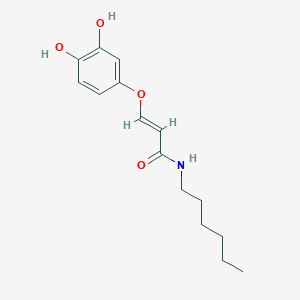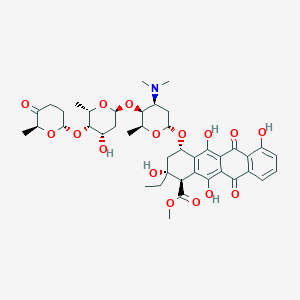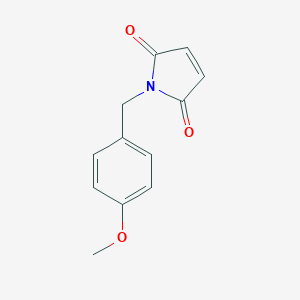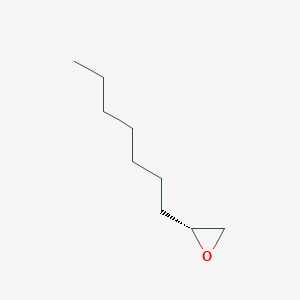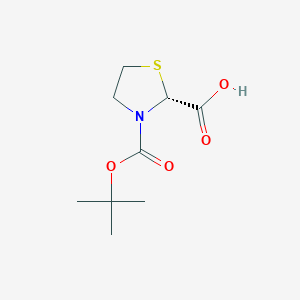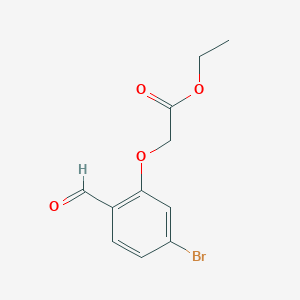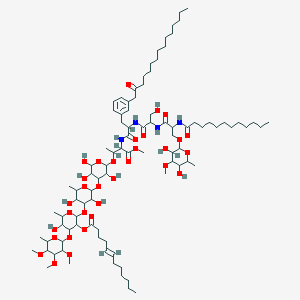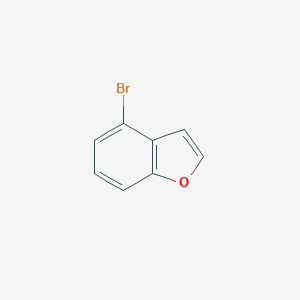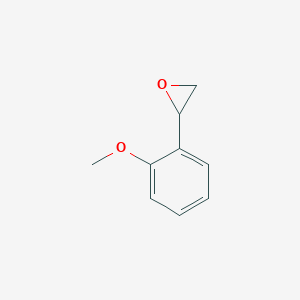
2-(2-Methoxyphenyl)oxirane
概述
描述
2-(2-Methoxyphenyl)oxirane is an organic compound with the molecular formula C9H10O2. It is a member of the oxirane family, characterized by a three-membered epoxide ring. This compound is known for its reactivity due to the strained ring structure, making it a valuable intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
2-(2-Methoxyphenyl)oxirane can be synthesized through several methods. One common approach involves the epoxidation of 2-(2-methoxyphenyl)ethene using a peracid, such as meta-chloroperoxybenzoic acid (mCPBA), under mild conditions. The reaction typically proceeds at room temperature, yielding the desired oxirane with high selectivity.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale epoxidation reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and continuous flow reactors can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2-(2-Methoxyphenyl)oxirane undergoes various chemical reactions, including:
Nucleophilic Ring Opening: The strained epoxide ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. Common nucleophiles include amines, alcohols, and thiols.
Oxidation: The compound can be oxidized to form corresponding diols or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxirane ring into a more stable structure, such as an alcohol.
Common Reagents and Conditions
Nucleophilic Ring Opening: Reagents like sodium methoxide, ammonia, or primary amines are commonly used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or osmium tetroxide are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Nucleophilic Ring Opening: Produces 2-(2-methoxyphenyl)ethanol or its derivatives.
Oxidation: Yields diols or other oxidized products.
Reduction: Forms alcohols or other reduced compounds.
科学研究应用
2-(2-Methoxyphenyl)oxirane has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed epoxide ring-opening reactions, providing insights into enzyme mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
作用机制
The reactivity of 2-(2-Methoxyphenyl)oxirane is primarily due to the strained epoxide ring, which makes it highly susceptible to nucleophilic attack. The mechanism involves the nucleophile attacking the less hindered carbon of the epoxide ring, leading to ring opening and the formation of a more stable product. This reactivity is exploited in various synthetic applications, allowing for the formation of diverse chemical structures.
相似化合物的比较
Similar Compounds
2-(4-Methoxyphenyl)oxirane: Similar in structure but with the methoxy group at the para position.
2-(2-Methoxyphenoxy)methyl)oxirane: Contains an additional methoxyphenoxy group, making it more complex.
Uniqueness
2-(2-Methoxyphenyl)oxirane is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it undergoes. The ortho-methoxy group can provide steric hindrance and electronic effects that differentiate it from other oxiranes, making it a valuable compound in targeted synthetic applications.
属性
IUPAC Name |
2-(2-methoxyphenyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-10-8-5-3-2-4-7(8)9-6-11-9/h2-5,9H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAIRKHCPVDKYCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40463256 | |
| Record name | 2-(2-methoxyphenyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40463256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62717-78-6 | |
| Record name | 2-(2-methoxyphenyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40463256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
